5-(3-hydroxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-(3-hydroxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimidoquinoline core with various functional groups, including a hydroxyphenyl group, a methylsulfanyl group, and dimethyl substitutions.
Preparation Methods
The synthesis of 5-(3-hydroxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through multicomponent reactions. One common method involves the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride in chloroform under reflux conditions . This method is notable for its high yield, short reaction times, and compliance with green chemistry protocols.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrimidoquinoline core can be reduced to alcohols.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-hydroxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, with studies indicating significant activity against various cancer cell lines.
Biology: The compound’s biological activities include antifungal, antimalarial, and antiviral properties.
Industry: It can be used in the synthesis of other complex organic molecules due to its versatile functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The hydroxyphenyl group can interact with cellular proteins, leading to the disruption of critical biological processes.
Comparison with Similar Compounds
Similar compounds include other pyrimidoquinolines such as:
5-(3,4-dimethoxyphenyl)pyrimido[4,5-b]quinoline: Known for its broad-spectrum antitumor activity.
[1,2,3]triazino[4,5-b]quinoline: Exhibits significant antitumor and antimicrobial activities.
[1,2,4]triazolo[2′,3′3,4]pyrimido[6,5-b]quinoline: Noted for its antiviral and anti-inflammatory properties.
The uniqueness of 5-(3-hydroxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-(3-hydroxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H21N3O3S/c1-20(2)8-12-15(13(25)9-20)14(10-5-4-6-11(24)7-10)16-17(21-12)22-19(27-3)23-18(16)26/h4-7,14,24H,8-9H2,1-3H3,(H2,21,22,23,26) |
InChI Key |
QUEYCVMJRFJWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC(=CC=C4)O)C(=O)C1)C |
Origin of Product |
United States |
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